molecular formula C16H18N4O2S2 B15282633 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15282633
M. Wt: 362.5 g/mol
InChI Key: QOMZCARXEASVOM-SOFGYWHQSA-N
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Description

6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that combines the structural features of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(3,4-dimethoxyphenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the triazole ring followed by the introduction of the thiadiazole moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a fully saturated derivative.

Scientific Research Applications

6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[2-(3,4-dimethoxyphenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: Shares the dimethoxyphenyl group but lacks the triazole and thiadiazole rings.

    3,4-Dimethoxyphenethylamine: Similar aromatic structure but different functional groups.

Uniqueness

6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of triazole and thiadiazole rings, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C16H18N4O2S2

Molecular Weight

362.5 g/mol

IUPAC Name

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(ethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18N4O2S2/c1-4-23-10-14-17-18-16-20(14)19-15(24-16)8-6-11-5-7-12(21-2)13(9-11)22-3/h5-9H,4,10H2,1-3H3/b8-6+

InChI Key

QOMZCARXEASVOM-SOFGYWHQSA-N

Isomeric SMILES

CCSCC1=NN=C2N1N=C(S2)/C=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCSCC1=NN=C2N1N=C(S2)C=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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